N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide
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Overview
Description
N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H26N2O4S2 and its molecular weight is 446.58. The purity is usually 95%.
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Scientific Research Applications
DNA Interaction and Anticancer Activity
- Sulfonamide complexes, including those related to the compound , show significant interaction with DNA. These interactions play a crucial role in determining their effectiveness in DNA cleavage and anticancer activity. For instance, mixed-ligand copper(II)-sulfonamide complexes have been studied for their binding affinity to DNA and demonstrated significant antiproliferative activity against various cancer cell lines, including colon adenocarcinoma and leukemia lymphocytes, mainly inducing cell death through apoptosis (González-Álvarez et al., 2013).
Antimicrobial and Antiproliferative Agents
- Derivatives of N-ethyl-N-methylbenzenesulfonamide, including those with thiazole moieties, have shown effectiveness as antimicrobial and antiproliferative agents. Their cytotoxic activity against different human cell lines, such as lung carcinoma and liver carcinoma, was notable. These compounds' potency varies based on their molecular structure, with certain moieties exhibiting more potent activity (Shimaa M. Abd El-Gilil, 2019).
Vascular Endothelial Growth Factor Receptor (VEGFR-2) Inhibition
- Novel sulfonamide derivatives carrying a 3,4-dimethoxyphenyl moiety have been investigated for their potential as VEGFR-2 inhibitors. These compounds show promise in inhibiting VEGFR-2 more effectively than certain standard drugs, suggesting their utility in treating conditions like cancer that involve aberrant angiogenesis (Ghorab et al., 2016).
Material Science Applications
- In the field of material science, sulfonamide derivatives with thiazole and similar moieties have been utilized in the development of UV-protective and antimicrobial treatments for cotton fabrics. This application demonstrates the versatility of these compounds beyond biomedical contexts (Mohamed et al., 2020).
Future Directions
Thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . In the last few decades, a lot of work has been done on thiazole ring to find new compounds related to this scaffold . This suggests that there is potential for future research and development in this area.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific targets would depend on the exact structure and functional groups present in the compound.
Mode of Action
For instance, some thiazole derivatives act as inhibitors of cyclooxygenase isoenzymes (COX-1, COX-2), which are responsible for the production of prostaglandins that play an important role in inflammation .
Biochemical Pathways
These could include pathways related to inflammation, pain perception, microbial growth, and tumor growth, among others .
Pharmacokinetics
Thiazole derivatives, in general, have varying pharmacokinetic properties depending on their exact structure and functional groups .
Result of Action
Based on the known activities of thiazole derivatives, potential effects could include reduced inflammation, pain relief, inhibition of microbial growth, and cytotoxic effects on tumor cells .
Properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]-2,4,6-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S2/c1-14-10-15(2)21(16(3)11-14)30(25,26)23-9-8-18-13-29-22(24-18)17-6-7-19(27-4)20(12-17)28-5/h6-7,10-13,23H,8-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCAAWLREJJHPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCC2=CSC(=N2)C3=CC(=C(C=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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